molecular formula C7H5ClIN3 B13692172 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13692172
M. Wt: 293.49 g/mol
InChI Key: PAVFRJQSRHOILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with a suitable aldehyde, followed by halogenation reactions to introduce the chlorine and iodine atoms .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while substitution reactions can introduce various functional groups at the halogen positions .

Scientific Research Applications

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3

InChI Key

PAVFRJQSRHOILE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Cl)I

Origin of Product

United States

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